molecular formula C17H18N2O2 B2541596 1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol CAS No. 69407-80-3

1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol

Cat. No. B2541596
CAS RN: 69407-80-3
M. Wt: 282.343
InChI Key: FTKIWOCRCOPTPZ-UHFFFAOYSA-N
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Description

The compound “1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol” is a derivative of benzimidazole . Benzimidazole derivatives are known for their wide range of pharmacological activities such as analgesic, anti-inflammatory, anti-ulcer, anthelmintics, anti-neoplastic, antifungal, antiviral, anti-histaminic and anti-diabetic .


Synthesis Analysis

While specific synthesis methods for “1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol” were not found, benzimidazole derivatives can be synthesized through various methods. For instance, ethyl (benzimidazol-1-yl)acetate can be subjected to hydrazinolysis with hydrazine hydrate to give (benzimidazol-1-yl)acetohydrazide. This can then be reacted with various aromatic aldehydes to give the respective arylidene (1H-benzimidazol-1-yl)acetohydrazones .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various techniques. The structures of all synthesized compounds can be confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR and LCMS .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, (2-methyl-benzimidazol-1-yl)acetohydrazide can be reacted with various aldehydes to give the corresponding hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using QSAR (Quantitative Structure-Activity Relationship) studies. QSAR study revealed that the hydrophobic parameter (ClogP), the aqueous solubility (LogS), calculated molar refractivity, topological polar surface area and hydrogen bond acceptor were found to have overall significant correlation with antibacterial activity .

Scientific Research Applications

Anticonvulsant Activity

The compound has been investigated for its potential anticonvulsant properties. Researchers have synthesized and screened related compounds to assess their efficacy in managing seizures and epilepsy . Further studies could explore its mechanism of action and optimize its anticonvulsant effects.

Safety And Hazards

The safety and hazards of benzimidazole derivatives can vary depending on their structure. It’s important to refer to the specific Safety Data Sheets (SDS) for each compound .

Future Directions

The development of new benzimidazole derivatives with improved pharmacological activities and safety profiles is an active area of research. The resistance to antimicrobial agents is widespread, therefore, the development of new antimicrobial agents and understanding their mechanisms of action are becoming vital nowadays .

properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-18-16-9-5-6-10-17(16)19(13)11-14(20)12-21-15-7-3-2-4-8-15/h2-10,14,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKIWOCRCOPTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methyl-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol

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